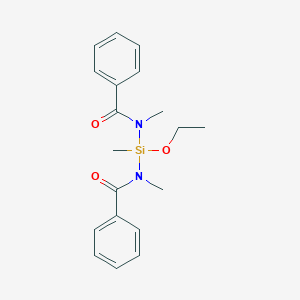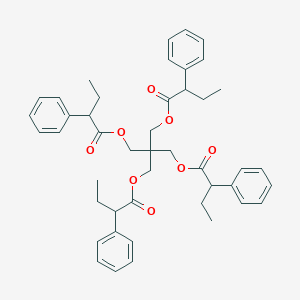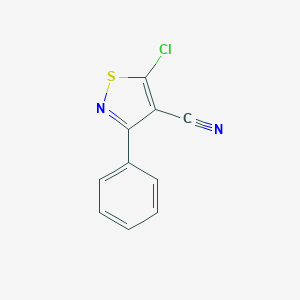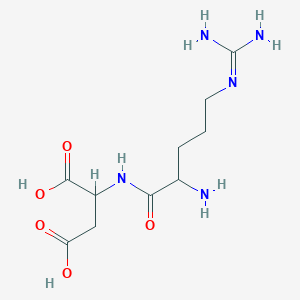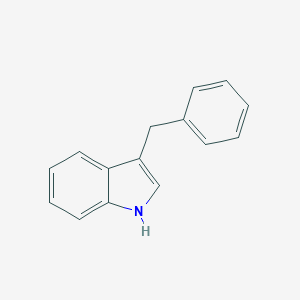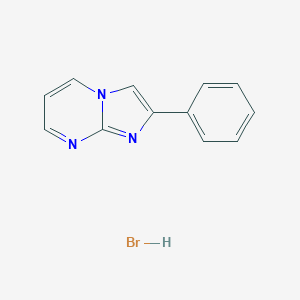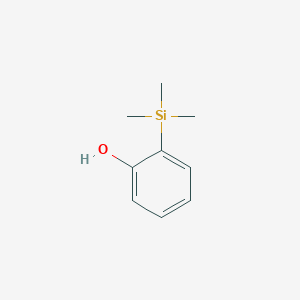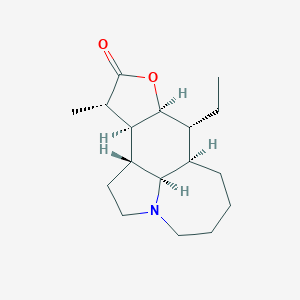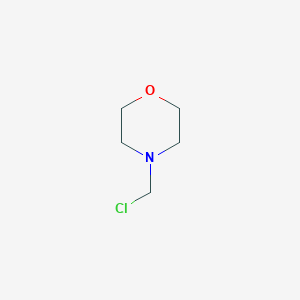
2,4-Diacetyl-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diacetyl-5-methylphenol (DAP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAP is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Wirkmechanismus
The mechanism of action of 2,4-Diacetyl-5-methylphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, 2,4-Diacetyl-5-methylphenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In microbial cells, 2,4-Diacetyl-5-methylphenol has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in cell metabolism.
Biochemische Und Physiologische Effekte
2,4-Diacetyl-5-methylphenol has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, 2,4-Diacetyl-5-methylphenol has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In microbial cells, 2,4-Diacetyl-5-methylphenol has been shown to disrupt the cell membrane and inhibit the production of ATP, which leads to cell death. In animal studies, 2,4-Diacetyl-5-methylphenol has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Diacetyl-5-methylphenol has several advantages for lab experiments, including its high solubility in organic solvents, low toxicity, and ease of synthesis. However, 2,4-Diacetyl-5-methylphenol has several limitations, including its instability in aqueous solutions, which limits its use in biological assays, and its potential for oxidation and degradation, which can affect its activity and potency.
Zukünftige Richtungen
There are several future directions for the research on 2,4-Diacetyl-5-methylphenol. One direction is to explore the potential applications of 2,4-Diacetyl-5-methylphenol in the treatment of various diseases such as cancer, microbial infections, and inflammation. Another direction is to investigate the mechanism of action of 2,4-Diacetyl-5-methylphenol and its interactions with various enzymes and signaling pathways in cells. Additionally, the synthesis of new derivatives of 2,4-Diacetyl-5-methylphenol with improved activity and stability may lead to the development of novel drugs and materials.
Synthesemethoden
2,4-Diacetyl-5-methylphenol can be synthesized through the reaction of 2,4-dimethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2,4-Diacetyl-5-methylphenol as the main product. The yield of 2,4-Diacetyl-5-methylphenol can be improved by optimizing the reaction conditions such as the temperature, reaction time, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
2,4-Diacetyl-5-methylphenol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2,4-Diacetyl-5-methylphenol has been shown to exhibit anticancer, antimicrobial, and antioxidant properties. In agriculture, 2,4-Diacetyl-5-methylphenol has been used as a herbicide to control weed growth. In material science, 2,4-Diacetyl-5-methylphenol has been used as a precursor for the synthesis of various organic compounds such as dyes and polymers.
Eigenschaften
CAS-Nummer |
16475-85-7 |
|---|---|
Produktname |
2,4-Diacetyl-5-methylphenol |
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(5-acetyl-4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-6-4-11(14)10(8(3)13)5-9(6)7(2)12/h4-5,14H,1-3H3 |
InChI-Schlüssel |
JVADGSKLONUYIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



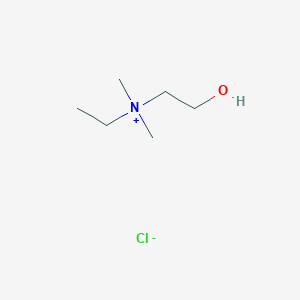
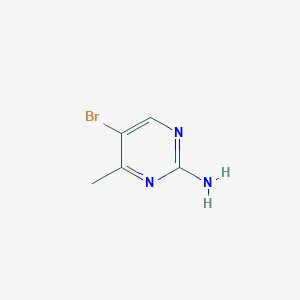

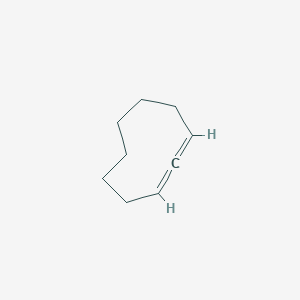
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)
